REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:16])[N:8]=[CH:9][C:10]=1[C:11]([O:13]CC)=[O:12])=[O:5])[CH3:2].[OH-].[Na+]>>[CH2:1]([O:3][C:4]([C:6]1[N:7]([CH3:16])[N:8]=[CH:9][C:10]=1[C:11]([OH:13])=[O:12])=[O:5])[CH3:2] |f:1.2|
|
Name
|
6134
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(N=CC1C(=O)OCC)C
|
Name
|
|
Quantity
|
23.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over the course of the reaction
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with tert-butyl methyl ether (TBME)
|
Type
|
CUSTOM
|
Details
|
to remove unwanted byproducts
|
Type
|
ADDITION
|
Details
|
by addition of H2SO4
|
Type
|
EXTRACTION
|
Details
|
extracted several times with TBME
|
Type
|
EXTRACTION
|
Details
|
During these extractions
|
Type
|
ADDITION
|
Details
|
the pH of the water layer was adjusted by addition of H2SO4 to a pH range between 4.2 and 3.8
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporating the combined organic layers
|
Reaction Time |
18.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N(N=CC1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |